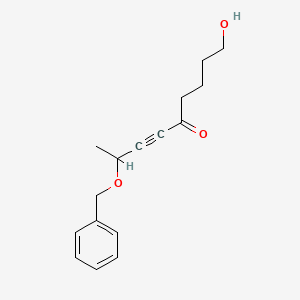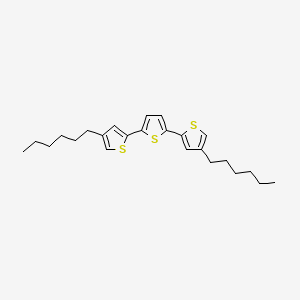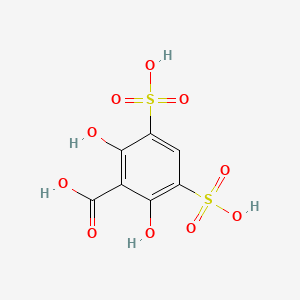
Benzoic acid, 2,6-dihydroxy-3,5-disulfo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is a chemical compound with the molecular formula C₇H₆O₁₀S₂ It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two sulfonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-disulfo- typically involves the sulfonation of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2,6-dihydroxy-3,5-disulfo- may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but typically involve the use of acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-disulfo- involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dihydroxybenzoic acid: Lacks the sulfonic acid groups, resulting in different chemical properties and applications.
3,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups in different positions, leading to distinct reactivity.
Benzoic acid, 2,6-dihydroxy-: Contains only hydroxyl groups, making it less versatile in certain chemical reactions.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
600133-65-1 |
|---|---|
Molekularformel |
C7H6O10S2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2,6-dihydroxy-3,5-disulfobenzoic acid |
InChI |
InChI=1S/C7H6O10S2/c8-5-2(18(12,13)14)1-3(19(15,16)17)6(9)4(5)7(10)11/h1,8-9H,(H,10,11)(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
MKIFYACLJRFHKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)O)O)C(=O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




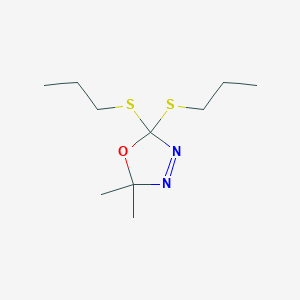
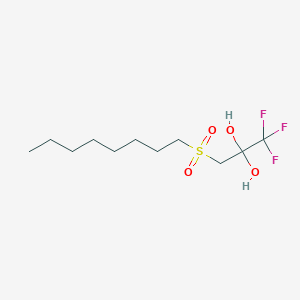
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)

![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
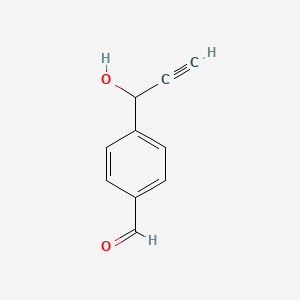
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
